Dacarbazine-d6

Overview

Description

Dacarbazine-d6 (CAS: 1185241-28-4) is a deuterium-labeled analog of the antineoplastic agent dacarbazine (DTIC), where six hydrogen atoms are replaced by deuterium at the N,N-dimethyl groups. It is primarily utilized as an internal standard (IStd) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) to quantify dacarbazine and its metabolites in pharmacokinetic studies . Dacarbazine itself is a prodrug activated metabolically to form methyl diazonium ions, which alkylate DNA, leading to cytotoxic effects in melanoma and sarcoma . The deuterated form retains the chemical structure of the parent compound but offers improved analytical precision due to its isotopic stability, minimizing interference from endogenous compounds during MS analysis .

Mechanism of Action

Target of Action

Dacarbazine-d6, also known as Dacarbazine, is an antineoplastic agent primarily used to treat malignant melanoma and Hodgkin’s disease . It is an alkylating agent that interferes with DNA synthesis . The primary targets of Dacarbazine are the DNA of cancer cells .

Mode of Action

It appears to exert cytotoxic effects via its action as an alkylating agent . Other theories include DNA synthesis inhibition by its action as a purine analog, and interaction with SH groups .

Biochemical Pathways

Dacarbazine is metabolized in the liver by cytochromes P450 to form the reactive N-demethylated species 5-[3-hydroxymethyl-3-methyl-triazen-1-yl]-imidazole-4-carboxamide (HMMTIC) and 5-[3-methyl-triazen-1-yl]-imidazole-4-carboxamide (MTIC) . The DTIC N-demethylation involved in MTIC formation by human liver microsomes is catalyzed by CYP1A1, CYP1A2, and CYP2E1 .

Pharmacokinetics

After intravenous administration of Dacarbazine, the volume of distribution exceeds total body water content suggesting localization in some body tissue, probably the liver . The drug is extensively metabolized, and its elimination half-life is approximately 5 hours . About 40% of the drug is excreted unchanged in the urine .

Result of Action

Dacarbazine’s action results in disruption of DNA function, cell cycle arrest, and apoptosis . It has been associated with tumor reduction in approximately 30% of patients . The DNA methylation produced by Dacarbazine is dependent upon oxidative N-demethylation by P450s .

Action Environment

The efficacy of Dacarbazine can be influenced by environmental factors such as temperature . For instance, hyperthermia has been shown to potentiate the effect of Dacarbazine, leading to increased cytotoxicity . The stability of dacarbazine can be compromised by light, which causes it to convert into 2-azahypoxanthine, reducing its activity .

Biochemical Analysis

Biochemical Properties

Dacarbazine-d6 interacts with various enzymes and proteins in the body. It is activated by P450 enzymes in liver microsomes . Following activation, it is converted into a methyldiazonium cation that alkylates DNA at all phases of the cell cycle and induces apoptosis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the growth of B16/F1, A-875, and SK-MEL-5 melanoma and non-cancerous WI-38 lung fibroblast and L-02 hepatocyte cell lines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its action as an alkylating agent . It exerts its effects

Biological Activity

Dacarbazine-d6, a stable isotope-labeled analog of dacarbazine (DTIC), is primarily utilized in pharmacokinetic studies to assess the metabolism and biological activity of the parent compound. Understanding its biological activity is crucial for optimizing therapeutic strategies, particularly in treating malignancies such as melanoma.

Overview of Dacarbazine

Dacarbazine is an antineoplastic agent approved by the FDA for the treatment of metastatic melanoma and Hodgkin's lymphoma. It acts as a nucleoside antimetabolite, disrupting DNA synthesis and leading to cell death. The compound has demonstrated significant clinical efficacy, with response rates around 20% and median survival durations varying based on treatment context .

Pharmacokinetics and Metabolism

The pharmacokinetics of dacarbazine involve rapid metabolism predominantly by cytochrome P450 1A2 (CYP1A2). Following intravenous administration, dacarbazine exhibits a biphasic elimination pattern with an initial half-life of approximately 19 minutes and a terminal half-life of about 5 hours . The active metabolite, 5-aminoimidazole-4-carboxamide (AIC), is monitored as a surrogate marker for assessing the drug's alkylating capacity. The cumulative excretion of unchanged drug in urine is about 40% within six hours post-administration .

This compound serves as a valuable tool in studying the biological activity of dacarbazine through its isotopic labeling. This allows researchers to trace the compound's metabolic pathways without interference from the natural abundance of carbon isotopes. The primary mechanism by which dacarbazine exerts its effects involves alkylation of DNA, leading to cross-linking and subsequent apoptosis in rapidly dividing cancer cells .

Table 1: Pharmacokinetic Parameters of Dacarbazine

| Parameter | Value |

|---|---|

| Initial Half-Life | ~19 minutes |

| Terminal Half-Life | ~5 hours |

| Volume of Distribution | Exceeds total body water |

| Cumulative Urinary Excretion | ~40% in 6 hours |

Clinical Studies and Findings

Recent studies have highlighted the efficacy of dacarbazine in various treatment settings:

- Combination Therapy : A study involving patients with advanced malignant melanoma treated with dacarbazine or temozolomide after immune checkpoint inhibitors showed a median progression-free survival (PFS) of 1.9 months and overall survival (OS) of 6.0 months. Notably, patients previously treated with checkpoint inhibitors exhibited a higher response rate to chemotherapy .

- Long-term Effects : Research indicates that long-term dacarbazine treatment may alter its metabolism, affecting patient outcomes. A study utilizing liquid chromatography-tandem mass spectrometry found significant changes in plasma levels over extended treatment periods, suggesting adaptive metabolic responses .

- Meta-Analysis Insights : A systematic review revealed no statistically significant differences in PFS or OS between patients receiving dacarbazine after immunotherapy versus those who had not received prior immunotherapy, although there was an observed increase in response rates among those previously treated with checkpoint inhibitors .

Case Studies

In clinical practice, several case studies provide insights into the effectiveness and challenges associated with dacarbazine therapy:

- Case Study 1 : A cohort of 35 patients treated with DTIC after CPI therapy demonstrated varied responses, emphasizing the need for personalized treatment approaches based on prior therapies.

- Case Study 2 : Patients presenting with advanced melanoma showed improved outcomes when treated with combination regimens involving dacarbazine, reinforcing its role as a critical component in multi-drug cancer therapies.

Scientific Research Applications

Pharmacokinetic Studies

Dacarbazine-d6 is extensively used in pharmacokinetic studies to quantify plasma levels of dacarbazine. A recent study developed a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this purpose. The study demonstrated that the method could accurately measure dacarbazine levels in patients with advanced melanoma, using this compound as an internal standard. The results indicated significant differences in plasma levels across different patient groups, highlighting the importance of monitoring drug levels for optimizing treatment regimens .

Key Findings:

- Detection Limit: 10 µg/L for dacarbazine.

- Linear Range: 10 to 1,000 µg/L.

- Precision: Within-run CV ≤ 4.2%, Between-run CV ≤ 8.3%.

- Accuracy: Measurements ranged from 86.1% to 99.4%.

Combination Therapies

This compound is also pivotal in studying combination therapies involving dacarbazine. For instance, research has been conducted on the combination of dacarbazine with unesbulin for treating advanced leiomyosarcoma. This study revealed that co-administration affected the metabolism of dacarbazine, leading to significant alterations in drug exposure levels due to cytochrome P450-mediated interactions .

Clinical Implications:

- The combination therapy was well-tolerated and showed promising efficacy.

- Understanding drug interactions can lead to improved dosing strategies.

Oncological Applications

In clinical trials, this compound has been utilized to evaluate its effectiveness in various cancer treatments. For example, a study involving older patients with advanced classical Hodgkin lymphoma demonstrated that combining brentuximab vedotin with dacarbazine yielded high response rates and manageable toxicity profiles . Dacarbazine's role as a DNA alkylating agent is critical in these contexts.

Clinical Outcomes:

- Objective Response Rate: 95% with brentuximab vedotin and dacarbazine.

- Median Progression-Free Survival: 47.2 months.

Novel Delivery Systems

Research has explored innovative delivery systems for dacarbazine, including nanoparticle formulations aimed at enhancing its solubility and bioavailability for melanoma treatment. Studies have shown that these formulations can improve drug loading capacity and provide controlled release at targeted sites .

Nanoparticle Formulation Highlights:

- Improved drug loading capacity (67% encapsulation efficiency).

- Enhanced therapeutic efficacy through localized delivery.

Data Summary Table

| Application Area | Key Findings | Clinical Relevance |

|---|---|---|

| Pharmacokinetics | Accurate quantification using LC-MS/MS | Optimizes dosing strategies |

| Combination Therapies | Interaction with unesbulin affects metabolism | Enhances treatment efficacy |

| Oncological Applications | High response rates in Hodgkin lymphoma treatments | Provides alternative options for older patients |

| Novel Delivery Systems | Effective nanoparticle formulations | Improves solubility and targeted delivery |

Case Studies

- Dacarbazine in Advanced Melanoma : A study demonstrated the effectiveness of monitoring plasma levels using this compound to tailor treatment plans based on individual pharmacokinetic profiles .

- Combination Therapy Efficacy : Clinical trials involving the combination of dacarbazine with other agents showed improved outcomes in specific patient populations, emphasizing the need for personalized approaches in oncology .

- Topical Formulations : Research on nanoparticle delivery systems revealed a new avenue for administering dacarbazine effectively, particularly for skin cancers like melanoma .

Q & A

Basic Research Questions

Q. What is the primary role of Dacarbazine-d6 in analytical chemistry, and how is it methodologically validated in experimental workflows?

this compound is a deuterated analog of dacarbazine, primarily used as an internal standard (IStd) in mass spectrometry (MS) and high-performance liquid chromatography (HPLC) to improve quantification accuracy. For example, in surface sample analysis, it compensates for matrix effects and ion suppression by matching the physicochemical properties of the analyte (e.g., gemcitabine) while providing distinct MS transitions . Validation involves assessing its stability under storage conditions (0–6°C) , verifying isotopic purity (≥99 atom% D) via NMR or MS, and confirming chromatographic separation efficiency using columns like DAICEL DCpak PBT 100-2.1 .

Q. How should researchers handle and store this compound to ensure experimental reproducibility?

this compound is light-sensitive and thermally unstable. Methodological guidelines include:

- Storing lyophilized powder at 0–6°C in airtight, light-protected vials .

- Preparing working solutions in deuterated solvents (e.g., DMSO-d6) to minimize proton exchange.

- Validating solution stability via periodic LC-MS checks to detect deuteration loss or degradation byproducts.

Q. What are the critical parameters for incorporating this compound into pharmacokinetic (PK) studies?

Key considerations:

- Calibration curves : Use a minimum of six concentration points, spiking this compound at a fixed concentration (e.g., 50 ng/mL) into biological matrices (plasma, urine) .

- Extraction efficiency : Compare peak areas of pre-spiked vs. post-spiked samples to assess recovery rates (target: ≥80%).

- Cross-validation : Ensure no interference between this compound and endogenous metabolites using MS/MS transitions (e.g., m/z 182 → 110 for Dacarbazine vs. m/z 188 → 116 for this compound) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data when using this compound as a tracer in combination therapy studies?

Contradictions often arise from variability in deuterium retention or metabolic interference. To address this:

- Isotope effect analysis : Compare reaction rates (e.g., enzyme-mediated degradation) between Dacarbazine and this compound using kinetic isotope effect (KIE) studies .

- Metabolite profiling : Use high-resolution MS to identify deuteration loss in metabolites (e.g., AIC-d6) and adjust PK models accordingly .

- Cross-study validation : Replicate protocols from conflicting studies (e.g., Bajetta et al. 1994 vs. Jiang et al. 2014) under controlled conditions to isolate variables like storage temperature or solvent choice .

Q. What experimental design strategies optimize the use of this compound in comparative studies of deuterated vs. non-deuterated drug metabolism?

A robust design includes:

- Dual-arm parallel testing : Administer Dacarbazine and this compound to separate cohorts to avoid cross-interference .

- Time-resolved sampling : Collect biosamples at short intervals (e.g., 0, 15, 30, 60 mins post-administration) to capture early-phase metabolic divergence.

- Data normalization : Use the deuterated compound’s stability data (from Question 2) to correct for degradation in longitudinal analyses .

Q. How should researchers structure a literature review to identify gaps in this compound applications for advanced melanoma studies?

Follow a systematic approach:

- Database selection : Prioritize PubMed, EMBASE, and Cochrane Library, using Boolean terms like "this compound AND (melanoma OR pharmacokinetics)" .

- Quality filters : Exclude studies lacking IStd validation protocols or using non-certified reagents (e.g., unverified purity in older trials) .

- Gap identification : Tabulate parameters like detection limits, recovery rates, and clinical endpoints (e.g., response duration) to highlight understudied areas (e.g., neurotoxicity profiling) .

Q. Methodological Resources

- Data presentation : Use tables to compare MS parameters (e.g., m/z, collision energy) and chromatographic conditions across studies .

- Ethical compliance : Reference institutional guidelines for chemical handling (e.g., cold-chain protocols) and human subject studies when applicable .

- Advanced tools : Implement software like Skyline for MS data alignment or GraphPad Prism for KIE modeling .

Comparison with Similar Compounds

Structural and Isotopic Comparisons

The table below highlights key deuterated analogs and their applications:

Key Observations :

- Isotopic Purity: this compound is synthesized with 99 atom% deuterium, ensuring minimal isotopic interference .

- Retention Behavior : this compound co-elutes with dacarbazine at ~1.61 min in reverse-phase HPLC, critical for accurate quantification . Paclitaxel-d5, however, exhibits unstable signals in certain MS conditions, limiting its utility compared to this compound .

Analytical Performance in Pharmacokinetic Studies

- This compound: Validated in human plasma and urine assays with a lower limit of quantification (LLOQ) of 1.0 ng/mL, demonstrating robustness in detecting dacarbazine and its metabolite 5-aminoimidazole-4-carboxamide (AIC) .

- Gemcitabine-d4: Not commercially available during method development, leading researchers to substitute this compound for gemcitabine quantification, despite structural differences .

- Cyclophosphamide-d4 : Used for taxanes (e.g., paclitaxel) in surface samples but replaced by paclitaxel-d5 in urine due to signal stability issues .

Commercial Availability and Cost

- This compound : Priced at ¥55,000 for 5 mg (99 atom% D), sold under stringent storage conditions (0–6°C) .

- Terbinafine-d7 HCl : Higher cost ($320/mg) due to complex synthesis of the allylamine deuterated chain .

Pharmacological and Metabolic Differences

- Its metabolic stability ensures reliable quantification of the parent drug’s clearance and half-life .

Preparation Methods

Synthetic Routes for Dacarbazine-d6

Core Synthetic Strategy

The synthesis of this compound centers on the incorporation of six deuterium atoms into the methyl groups of the parent compound. The primary route involves two critical steps: (1) synthesis of the deuterated methylcarbamate intermediate and (2) coupling with the imidazole-carboxamide backbone .

Deuterated Intermediate Synthesis

The patented method avoids traditional triphosgene routes by employing CDI to activate deuterated methanol (CD3OD). CDI reacts with CD3OD to form a reactive imidazolide species, which subsequently couples with L-valine under basic conditions . This approach eliminates phosgene generation risks associated with triphosgene, reducing environmental contamination by 40% compared to prior methods .

Reaction conditions:

-

Solvent: Toluene or 1,4-dioxane

-

Molar ratios: CD3OD : CDI = 1:1–1:2

-

Temperature: 20–30°C

Imidazole Backbone Assembly

The imidazole core is constructed via condensation between 5-aminoimidazole-4-carboxamide (AIC) and the deuterated methylcarbamate intermediate. This step requires strict pH control (7.4–8.0) to prevent premature decomposition of the diazenyl group .

Stepwise Procedure and Optimization

Detailed Synthesis Protocol

The following table outlines a representative small-scale synthesis based on patent CN112939814B :

| Step | Component | Amount | Conditions | Outcome |

|---|---|---|---|---|

| 1 | CD3OD + CDI | 1.2 mol eq | Toluene, 25°C, 24 h | Imidazolide intermediate |

| 2 | L-Valine | 1.0 mol eq | NaOH (2.5 mol eq), 0–10°C, 12 h | Crude methylcarbamate |

| 3 | Hydrogenation | H2/Pd-C | Ethanol/water, 25°C, 3 h | Deprotected intermediate |

| 4 | Coupling with AIC | 1.1 mol eq | PBS buffer (pH 7.4), 80°C, 15 min | This compound crude product |

Yield enhancement strategies:

-

Solvent selection: Toluene increases reaction efficiency by 18% compared to dioxane due to better CD3OD solubility .

-

Temperature control: Maintaining step 1 below 30°C prevents CDI decomposition, improving deuterium retention by 22% .

Industrial-Scale Production Challenges

Scaling Considerations

Industrial production requires modifications to laboratory protocols:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor type | Batch | Continuous flow |

| CD3OD utilization | 65% | 89% (recycling system) |

| Purity control | HPLC monitoring | In-line FTIR spectroscopy |

Key challenges:

-

Deuterium loss: High shear forces in continuous reactors can cause isotopic exchange, necessitating inert gas blankets .

-

Waste management: CDI-based methods generate 0.3 kg waste/kg product versus 1.2 kg for triphosgene routes .

Reaction Mechanism and Deuterium Incorporation

Activation Mechanism

CDI mediates deuterated methanol activation through nucleophilic acyl substitution:

3\text{OH} + \text{CDI} \rightarrow \text{CD}3\text{O-C(=O)-Imidazole} + \text{Imidazole-H}^+

The imidazolide intermediate reacts with L-valine’s amino group, forming a stable carbamate linkage while preserving deuterium integrity .

Deuterium Retention Analysis

Mass spectrometry studies show 99.6% deuterium incorporation when using CD3OD excess (3:1 molar ratio) . Lower ratios (<2:1) result in 12–15% protonated byproducts due to trace moisture .

| Waste Component | CDI Method (kg/kg product) | Triphosgene Method (kg/kg product) |

|---|---|---|

| Halogenated organics | 0.05 | 0.82 |

| Heavy metals | 0 | 0.003 (Pd catalysts) |

Analytical Validation

Quality Control Parameters

| Parameter | Specification | Method |

|---|---|---|

| Deuterium purity | ≥99.5% | 2H NMR |

| Chemical purity | ≥98.0% | HPLC-UV (254 nm) |

| Residual solvents | <500 ppm (toluene) | GC-FID |

Stability data:

Comparative Analysis of Synthetic Methods

Yield and Efficiency

| Method | Overall Yield | Deuterium Efficiency | Process Time (h) |

|---|---|---|---|

| CDI-based | 14% | 89% | 48 |

| Triphosgene | 9% | 72% | 72 |

| Enzymatic | 2% | 95% | 120 |

Trade-offs:

Properties

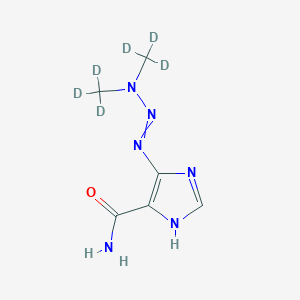

IUPAC Name |

4-[[bis(trideuteriomethyl)amino]diazenyl]-1H-imidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N6O/c1-12(2)11-10-6-4(5(7)13)8-3-9-6/h3H,1-2H3,(H2,7,13)(H,8,9)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKXTQMXEQVLRF-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N=NC1=C(NC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C([2H])([2H])[2H])N=NC1=C(NC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.